Cas no 1378523-36-4 (2-methyl-4-prop-2-enyl-1-propoxybenzene)

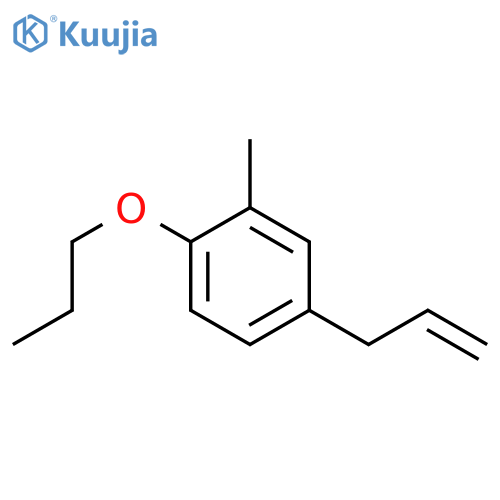

1378523-36-4 structure

商品名:2-methyl-4-prop-2-enyl-1-propoxybenzene

CAS番号:1378523-36-4

MF:C13H18O

メガワット:190.281424045563

MDL:MFCD18426677

CID:5150199

2-methyl-4-prop-2-enyl-1-propoxybenzene 化学的及び物理的性質

名前と識別子

-

- 2-methyl-4-prop-2-enyl-1-propoxybenzene

-

- MDL: MFCD18426677

- インチ: 1S/C13H18O/c1-4-6-12-7-8-13(11(3)10-12)14-9-5-2/h4,7-8,10H,1,5-6,9H2,2-3H3

- InChIKey: OYUDQHQRCWDTJB-UHFFFAOYSA-N

- ほほえんだ: C1(OCCC)=CC=C(CC=C)C=C1C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 5

2-methyl-4-prop-2-enyl-1-propoxybenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB427458-1 g |

3-(3-Methyl-4-n-propoxyphenyl)-1-propene |

1378523-36-4 | 1 g |

€594.40 | 2023-07-18 | ||

| abcr | AB427458-5g |

3-(3-Methyl-4-n-propoxyphenyl)-1-propene |

1378523-36-4 | 5g |

€1373.40 | 2023-09-04 | ||

| abcr | AB427458-5 g |

3-(3-Methyl-4-n-propoxyphenyl)-1-propene |

1378523-36-4 | 5g |

€1,373.40 | 2023-07-18 | ||

| abcr | AB427458-1g |

3-(3-Methyl-4-n-propoxyphenyl)-1-propene; . |

1378523-36-4 | 1g |

€1621.70 | 2025-02-18 |

2-methyl-4-prop-2-enyl-1-propoxybenzene 関連文献

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

1378523-36-4 (2-methyl-4-prop-2-enyl-1-propoxybenzene) 関連製品

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1378523-36-4)2-methyl-4-prop-2-enyl-1-propoxybenzene

清らかである:99%

はかる:1g

価格 ($):961.0